cis-3-Hexenyl butyrate
Overview
Description
cis-3-Hexenyl butyrate: is an organic compound with the molecular formula C10H18O2. It is an ester formed from the reaction between cis-3-hexenol and butyric acid. This compound is known for its fresh, green, and fruity aroma, often associated with the scent of freshly cut grass or green leaves. It occurs naturally in various plants, including mango and passion fruit, and is commonly used in the flavor and fragrance industry .
Mechanism of Action
Target of Action
cis-3-Hexenyl butyrate is primarily used as a flavor and fragrance agent . It has a green, fruity, somewhat buttery aroma . It is suggested for use in perfume compositions as a modifier for the Acetate and other esters .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other aroma compounds can affect the perception of its smell. Additionally, its volatility and thus its ability to reach olfactory receptors can be affected by temperature and humidity. Its stability and efficacy can also be influenced by pH and the presence of light or oxygen, which can lead to degradation of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexenyl butyrate typically involves the esterification of cis-3-hexenol with butyric acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction is as follows:
cis-3-Hexenol+Butyric Acid→cis-3-Hexenyl Butyrate+Water
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through similar esterification processes, often using continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, has also been explored to catalyze the esterification reaction under milder conditions, reducing the need for harsh acids and high temperatures .
Chemical Reactions Analysis
Types of Reactions: cis-3-Hexenyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding cis-3-hexenol and butyric acid.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed:
Oxidation: cis-3-Hexenal or cis-3-Hexenoic acid.
Reduction: cis-3-Hexenol.
Hydrolysis: cis-3-Hexenol and butyric acid.
Substitution: Depending on the nucleophile, products can vary widely.
Scientific Research Applications
cis-3-Hexenyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in plant-insect interactions, as it is a component of green leaf volatiles that plants release in response to herbivory.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the flavor and fragrance industry to impart fresh, green, and fruity notes to various products .
Comparison with Similar Compounds
cis-3-Hexenyl butyrate can be compared with other similar esters, such as:
cis-3-Hexenyl acetate: Known for its fruity and green aroma, used in flavors and fragrances.
cis-3-Hexenyl isobutyrate: Similar in structure but with a slightly different scent profile.
cis-3-Hexenyl hexanoate: Another ester with a fruity aroma, used in similar applications.
The uniqueness of this compound lies in its specific aroma profile and its role in plant defense mechanisms, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
[(Z)-hex-3-enyl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h5-6H,3-4,7-9H2,1-2H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHOPXVYTWUHDS-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCC=CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OCC/C=C\CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051772 | |
Record name | (Z)-Hex-3-enyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a green, fruity, buttery odour | |
Record name | cis-3-Hexenyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/226/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
96.00 °C. @ 20.00 mm Hg | |
Record name | cis-3-Hexenyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033377 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, soluble in alcohol, propylene glycol; miscible with most fixed oils; insoluble in water | |
Record name | cis-3-Hexenyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033377 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | cis-3-Hexenyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/226/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860-0.899 | |
Record name | cis-3-Hexenyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/226/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
16491-36-4 | |
Record name | cis-3-Hexenyl butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16491-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hexenyl butyrate, (3Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016491364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, (3Z)-3-hexen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z)-Hex-3-enyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-hex-3-enyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HEXENYL BUTYRATE, (3Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O47B839622 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | cis-3-Hexenyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033377 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of cis-3-Hexenyl butyrate?
A1: this compound is a volatile organic compound (VOC) released by plants, often in response to herbivore attack. [, ] It acts as a signaling molecule, attracting natural enemies of the herbivores and potentially warning neighboring plants. [, ] Its presence in various plant species highlights its role in plant defense mechanisms. [, , , , , ]
Q2: How does the structure of this compound influence its interaction with insects?
A2: Research on the moth Semiothisa cinerearia suggests that this compound binds to a specific odorant-binding protein (GOBP) in the insect's antennae, ScinGOBP2. [] This binding triggers electrical activity, indicating that the insect can detect the compound. [] Behavioral studies further demonstrate that this compound acts as an attractant for female moths, influencing their oviposition behavior. []
Q3: How does elevated CO2 impact the release of this compound in plants?
A3: Studies on lima bean plants (Phaseolus lunatus L.) revealed that elevated CO2 levels significantly increased the emission of this compound. [] This increase suggests that global climate change, with its associated rising CO2 levels, could potentially alter plant-insect interactions by influencing the release of this important signaling molecule. []
Q4: What are the main chemical characteristics of this compound?
A4: While the provided research papers don't explicitly state the molecular formula and weight, this compound is an ester formed from cis-3-Hexenol and butyric acid. Its molecular formula is C10H18O2, and its molecular weight is 170.25 g/mol. Information regarding its spectroscopic data can be found in chemical databases like NIST or PubChem.
Q5: How do the levels of this compound vary among different plant varieties?
A5: Research on wall rocket (Diplotaxis erucoides) revealed a 20-fold difference in this compound levels among different populations of the plant. [] This significant variation suggests potential for breeding programs to select for varieties with specific aroma profiles, catering to consumer preferences or enhancing pest resistance. []
Q6: What is the role of this compound in the aroma profile of various plants?
A6: this compound contributes to the characteristic aromas of various plants and teas. In wall rocket, it contributes to the overall ester profile, which can be selected for mild-pungent varieties. [] In Xinyang Maojian green tea, it acts as a key odorant, significantly impacting the tea's aroma, alongside other volatile compounds. [] Studies on white tea identified this compound as a key odorant contributing to the unique aroma characteristics of different subtypes. [] In fresh Codonopsis lanceolata, its presence contributes to the green and camphoraceous notes, although it might not be among the most abundant volatile compounds. []
Q7: How does the presence of this compound impact the flavor of mangoes?
A7: Comparative analysis of Taiwan Apple Mango (TAM) and Philippines Carabao Mango (PCM) identified this compound exclusively in PCM. [, ] This finding suggests that the compound contributes to the distinct flavor profile of PCM, setting it apart from TAM. [, ]
Q8: How is this compound used in the fragrance industry?
A8: While the research articles focus on the natural occurrence and ecological roles of this compound, one article mentions its safety assessment by the Research Institute for Fragrance Materials (RIFM). [] This suggests its potential use as a fragrance ingredient, although specific applications and safety data require further investigation.
Q9: How is this compound analyzed in scientific research?
A9: Several research papers utilize headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) to extract and analyze this compound and other volatile compounds from various plant materials. [, , , , , , ] This technique allows for the identification and quantification of this volatile compound in complex mixtures.
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